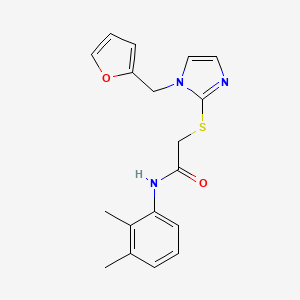

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Overview

Description

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Abilities

- Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy, highlighting its potential as a Type II photosensitizer for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

- Photosensitizing Properties : Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, analyzing its spectroscopic, photophysical, and photochemical properties. This compound showed potential for photocatalytic applications due to its photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Antifungal Activity

- Antifungal Screening : Gupta and Halve (2015) synthesized novel compounds using 4-(3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl)amino-N-(substituted) benzenesulfonamide, demonstrating potent antifungal activity against Aspergillus niger & Aspergillus flavus (Gupta & Halve, 2015).

Chemical Synthesis and Characterization

- Benzylation of Alcohols and Phenols : Carlsen (1998) described the preparation of N-(4-methoxybenzyl)-o-benzene disulfonimide and its reaction with alcohols or phenols under basic conditions to yield corresponding 4-methoxybenzyl ethers (Carlsen, 1998).

Crystal Structure Analysis

- Isostructural Crystals Study : Gelbrich, Threlfall, and Hursthouse (2012) analyzed the crystal structures of various N-phenylbenzenesulfonamides, including 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide. This study provided insights into the geometrical adaptability of these compounds to different molecular shapes (Gelbrich, Threlfall, & Hursthouse, 2012).

Bioactivity and Enzyme Inhibition

- Synthesis and Bioactivity Studies : Gul et al. (2016) synthesized new benzenesulfonamides and tested their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising activities which may be crucial for further anti-tumor studies (Gul et al., 2016).

Spectroscopic Properties

- Spectroscopic Studies : Rodrigues et al. (2015) studied the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, emphasizing the importance of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions in the formation of its supramolecular architecture (Rodrigues et al., 2015).

properties

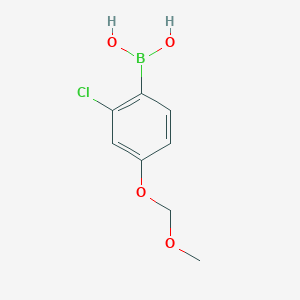

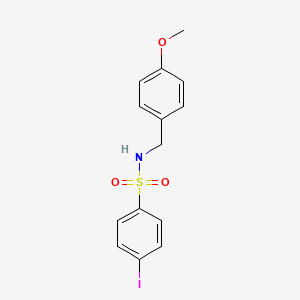

IUPAC Name |

4-iodo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBXWDYRYCINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B3214160.png)

![6-isopropyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3214168.png)